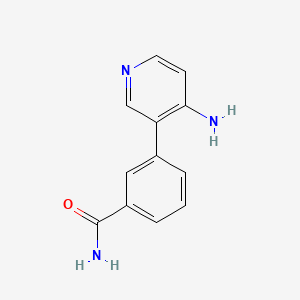

3-(4-Aminopyridin-3-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Aminopyridin-3-yl)benzamide is an organic compound that features both a benzamide and an aminopyridine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminopyridin-3-yl)benzamide can be achieved through various synthetic routes. One common method involves the condensation of 4-aminopyridine with benzoyl chloride under basic conditions to form the desired benzamide derivative. Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to couple a pyridine derivative with a benzamide precursor .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Aminopyridin-3-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include substituted benzamides and pyridines, which can be further functionalized for various applications .

Aplicaciones Científicas De Investigación

3-(4-Aminopyridin-3-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

Medicine: Explored for its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.

Industry: Utilized in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 3-(4-Aminopyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit receptor-interacting protein kinase 2 (RIPK2), which plays a role in inflammatory responses .

Comparación Con Compuestos Similares

Similar Compounds

3-(6-Aminopyridin-3-yl)benzamide: Another benzamide derivative with similar structural features but different biological activity.

4-(6-Aminopyridin-3-yl)piperidine-1-carboxylate: A related compound with a piperidine ring, used in different medicinal applications.

Uniqueness

3-(4-Aminopyridin-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound for drug discovery and development .

Actividad Biológica

3-(4-Aminopyridin-3-yl)benzamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the context of neuropharmacology and cancer therapy. This article will delve into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound can be described by its IUPAC name and molecular formula:

- IUPAC Name : this compound

- Molecular Formula : C11H10N4O

Its structure consists of a benzamide moiety linked to a pyridine ring, which is critical for its biological interactions.

Research indicates that this compound exhibits its biological effects primarily through interaction with specific molecular targets such as ion channels and enzymes. Notably, it has been shown to have an inhibitory effect on certain ion channels, which is crucial for its neuropharmacological applications.

Binding Affinity

Studies have demonstrated that this compound has a significant binding affinity for various targets, which can be quantified using half-maximal inhibitory concentration (IC50) values. For instance, it has been reported to inhibit ion channels with IC50 values in the low micromolar range, indicating potent activity against these targets .

Neuropharmacology

One of the primary areas of interest for this compound is its potential as a neuroprotective agent. It has been investigated for its effects on neurodegenerative diseases due to its ability to modulate neurotransmitter systems. The compound has shown promise in preclinical models for conditions such as Alzheimer's disease by inhibiting acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine .

Anticancer Activity

Additionally, this compound has been explored for its anticancer properties. It has demonstrated cytotoxic effects against various cancer cell lines, with studies indicating that it induces apoptosis in cancer cells through the modulation of apoptotic pathways. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential .

Study on Neuroprotective Effects

In a study evaluating the neuroprotective effects of this compound, researchers found that treatment with the compound resulted in a significant reduction in neuronal death in models of oxidative stress. The compound was shown to upregulate antioxidant enzymes and decrease markers of oxidative damage .

Anticancer Efficacy

Another study focused on the anticancer efficacy of this compound against human breast cancer cells. Results indicated that the compound inhibited cell proliferation and induced G2/M phase cell cycle arrest. The study reported an IC50 value of approximately 15 μM, highlighting its potential as a therapeutic agent in oncology .

Structure-Activity Relationship (SAR)

The SAR studies conducted on this compound suggest that modifications to the benzamide and pyridine rings can significantly influence its biological activity. Substituents at specific positions on these rings have been correlated with enhanced potency against targeted enzymes and receptors.

| Modification | Effect on Activity |

|---|---|

| Methyl group at position 2 on pyridine | Increased binding affinity to ion channels |

| Halogen substituents on benzene ring | Enhanced cytotoxicity against cancer cells |

Propiedades

IUPAC Name |

3-(4-aminopyridin-3-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c13-11-4-5-15-7-10(11)8-2-1-3-9(6-8)12(14)16/h1-7H,(H2,13,15)(H2,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYPSJLUAWUYCDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N)C2=C(C=CN=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60744716 |

Source

|

| Record name | 3-(4-Aminopyridin-3-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258626-62-8 |

Source

|

| Record name | 3-(4-Aminopyridin-3-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.